Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine

Chiral resolution Enantiomeric purity Quality control

Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine (CAS 376591-05-8; also referred to as (3R)-1-benzyl-N-ethylpyrrolidin-3-amine or (-)-J-113397) is a chiral, substituted pyrrolidine derivative with molecular formula C13H20N2 and molecular weight 204.31 g/mol. It exists as a single (R)-configured enantiomer featuring a pyrrolidine ring bearing a benzyl group at the 1-position and an ethylamino substituent at the 3-position, conferring well-defined stereochemistry.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Cat. No. B7987940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-ethyl-(R)-pyrrolidin-3-yl-amine
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2CCNC2
InChIInChI=1S/C13H20N2/c1-2-15(13-8-9-14-10-13)11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m1/s1
InChIKeyVJSDETCBJFSOJU-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine CAS 376591-05-8: Procurement-Grade Chiral Building Block and Pharmacological Probe


Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine (CAS 376591-05-8; also referred to as (3R)-1-benzyl-N-ethylpyrrolidin-3-amine or (-)-J-113397) is a chiral, substituted pyrrolidine derivative with molecular formula C13H20N2 and molecular weight 204.31 g/mol . It exists as a single (R)-configured enantiomer featuring a pyrrolidine ring bearing a benzyl group at the 1-position and an ethylamino substituent at the 3-position, conferring well-defined stereochemistry . The compound is commercially available in research quantities with purity specifications typically ≥95% .

Why Generic Substitution of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine with In-Class Analogs Fails


Chiral amines such as benzyl-ethyl-(R)-pyrrolidin-3-yl-amine cannot be interchanged with their enantiomers, racemic mixtures, or structurally similar analogs without compromising stereochemical fidelity and, consequently, biological activity or synthetic outcome . The (R)-configuration at the pyrrolidine 3-position is essential for the compound's interaction with biological targets; the (S)-enantiomer exhibits opposite optical rotation and may display divergent pharmacological profiles . Moreover, the compound's specific substitution pattern—1-benzyl and 3-ethylamino—distinguishes it from other chiral pyrrolidine derivatives (e.g., 1-benzyl-3-aminopyrrolidine) and influences both its basicity and its utility as a synthetic intermediate .

Quantitative Evidence Guide for Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine: Differentiating Data from Key Analogs


Optical Rotation: Direct Enantiomeric Differentiation of Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine vs. (S)-Enantiomer

The (R)-enantiomer exhibits a specific rotation of [α]D -8° (c=10, EtOH), while the (S)-enantiomer rotates plane-polarized light in the opposite direction with [α]D +8° (c=10, EtOH) . This equimolar opposite rotation confirms enantiomeric purity and provides a straightforward quality control metric.

Chiral resolution Enantiomeric purity Quality control

NOP Receptor Antagonist Potency: Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine (J-113397) Demonstrates Sub-Nanomolar Affinity

The (R)-enantiomer, known as (-)-J-113397, acts as a potent and selective antagonist of the nociceptin/orphanin FQ (NOP) receptor with an IC50 of 2.3 nM and a Ki of 1.8 nM for the human ORL1 receptor [1]. It displays >600-fold selectivity over mu-, delta-, and kappa-opioid receptors (Ki values >1000 nM) .

Opioid pharmacology Nociceptin receptor Drug discovery

Purity Specifications: Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine Consistently Meets ≥95% Purity with Analytical Documentation

Commercial suppliers offer the (R)-enantiomer with purity ≥95% (GC or HPLC) and provide batch-specific certificates of analysis (CoA) including NMR, HPLC, or GC data . In contrast, the racemic mixture may be supplied with similar purity but lacks stereochemical control, and the (S)-enantiomer may be less readily available with comprehensive documentation.

Chemical procurement Quality assurance Synthetic reliability

Physicochemical Properties: Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine Exhibits Consistent Density and Refractive Index for Identification

The (R)-enantiomer is a liquid at room temperature with a reported density of 0.98 g/mL and refractive index of 1.52 . These values are identical for the (S)-enantiomer and racemic mixture within measurement error, but serve as useful identity confirmations when combined with optical rotation.

Analytical chemistry Compound identification Inventory management

Pricing and Availability: Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine Offers Cost-Effective Access to Single Enantiomer

At the time of analysis, the (R)-enantiomer is available in quantities ranging from 250 mg to 5 g at prices competitive with the racemic mixture and often lower than the (S)-enantiomer due to more widespread use . For example, 1 g of (R)-enantiomer is listed at £149.00 (Fluorochem) , while 1 g of racemic mixture is priced at approximately €72.00 , and (S)-enantiomer pricing is typically higher or less transparent.

Procurement economics Inventory optimization Chiral building blocks

Recommended Application Scenarios for Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine Based on Differential Evidence


Chiral Building Block for Asymmetric Synthesis

The well-defined (R)-stereochemistry and high optical purity (-8° specific rotation) make benzyl-ethyl-(R)-pyrrolidin-3-yl-amine an ideal starting material for the synthesis of enantiomerically enriched pharmaceuticals, agrochemicals, and ligands . Its chiral amine functionality can be exploited as a resolving agent, chiral auxiliary, or direct precursor to more complex stereocenters .

Pharmacological Tool Compound for Opioid Receptor Research

As the active enantiomer of J-113397, this compound serves as a validated, potent, and selective NOP receptor antagonist (IC50 2.3 nM, Ki 1.8 nM) . It is suitable for in vitro and in vivo studies investigating nociceptin/orphanin FQ signaling, pain modulation, and addiction mechanisms, where stereochemical purity is critical for reproducible pharmacology .

Analytical Reference Standard for Enantiomeric Purity Determination

The compound's well-documented optical rotation and chromatographic behavior (e.g., HPLC retention time on chiral columns) enable its use as a reference standard for developing enantioselective analytical methods . It can be employed to calibrate polarimeters, validate chiral HPLC assays, or confirm the enantiomeric excess of synthesized batches .

Intermediate in the Synthesis of Functionalized Pyrrolidines

The presence of a secondary amine and a benzyl protecting group allows for selective derivatization at the nitrogen atoms. The (R)-configuration is maintained through subsequent transformations, enabling the construction of libraries of chiral pyrrolidine-based compounds for medicinal chemistry campaigns .

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